molecular formula C21H13Cl2FN2O B2720613 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-83-3

1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No. B2720613
CAS RN: 478031-83-3
M. Wt: 399.25
InChI Key: WRQCOCYBTYNQBH-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It appears to contain a 2H-indol-2-one group, which is a type of heterocyclic compound, along with dichlorobenzyl and fluorophenyl groups. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each introducing a new functional group to the molecule. The exact method would depend on the specific properties of the starting materials and the desired end product .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The indol-2-one group might be involved in condensation or substitution reactions, while the dichlorobenzyl and fluorophenyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined through various laboratory tests .

Scientific Research Applications

Photophysical Properties and Crystal Structures

Research into compounds with structural similarities to 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one, such as those involving substituted indoles or complex imino-indolone structures, has been focused on understanding their crystal structures and photophysical properties. These studies often explore how different substitutions on the indole ring affect molecular interactions, crystal packing, and the potential for forming advanced materials with specific optical properties. For instance, studies on similar indole derivatives have demonstrated their utility in creating materials with desirable photophysical characteristics, such as fluorescence or photochromism, which could be applicable in developing new fluorescent dyes or materials for optical data storage and sensors (Shamanth et al., 2020; Teimouri, 2011).

Antimicrobial and Anti-inflammatory Activities

Compounds bearing halogenated phenyl rings and indole cores have been explored for their potential antimicrobial and anti-inflammatory activities. Research into similar structures has highlighted the significance of chloro and fluoro groups in enhancing antimicrobial efficacy. Such studies are pivotal in the development of new therapeutic agents, where modifications to the indole scaffold can result in compounds with significant biological activities, potentially leading to new treatments for bacterial infections or inflammation-related disorders (Chawla et al., 2012; Deka et al., 2012).

Mechanistic Insights and Synthetic Applications

The exploration of mechanisms underlying the reactivity and interactions of indole derivatives provides foundational knowledge that can be applied to synthesize new compounds with tailored properties. Understanding these mechanisms is crucial for advancing the synthesis of complex molecules that could serve as pharmaceuticals, agrochemicals, or materials science precursors. Research into the synthesis and reactivity of indole derivatives has uncovered new pathways for creating biologically active molecules or novel materials with specific functionalities (Li et al., 2011).

Mechanism of Action

If this compound is biologically active, its mechanism of action would depend on its structure and the specific biological targets it interacts with. This could be determined through biochemical assays and other types of biological testing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. This could include testing its biological activity and evaluating its potential as a pharmaceutical agent .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2FN2O/c22-17-5-3-6-18(23)16(17)12-26-19-7-2-1-4-15(19)20(21(26)27)25-14-10-8-13(24)9-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQCOCYBTYNQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.